molecular formula C16H16Cl3N B11693093 3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline

3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline

Cat. No.: B11693093
M. Wt: 328.7 g/mol
InChI Key: DZLQEGDECGAHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline is an organic compound with a complex structure that includes multiple aromatic rings and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline typically involves the reaction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one with aniline derivatives under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with altered functional groups .

Scientific Research Applications

3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The trichloromethyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-imine

InChI

InChI=1S/C16H16Cl3N/c1-11-4-5-14(10-12(11)2)20-13-6-8-15(3,9-7-13)16(17,18)19/h4-10H,1-3H3

InChI Key

DZLQEGDECGAHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C=CC(C=C2)(C)C(Cl)(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.